molecular formula C11H15ClO B149836 2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one CAS No. 128949-46-2

2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one

Cat. No.: B149836
CAS No.: 128949-46-2
M. Wt: 198.69 g/mol
InChI Key: YCXSKBGZILUTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone, 2-chloro-1-tricyclo[32102,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- typically involves multiple steps, including the formation of the tricyclic core and subsequent chlorination. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 2-bromo-1-tricyclo[3.2.1.02,4]oct-3-yl-: Similar structure but with a bromine atom instead of chlorine.

    1-Propanone, 2-fluoro-1-tricyclo[3.2.1.02,4]oct-3-yl-: Contains a fluorine atom in place of chlorine.

Uniqueness

1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- is unique due to its specific stereochemistry and the presence of a chlorine atom, which can significantly influence its reactivity and interactions compared to its analogs.

Properties

CAS No.

128949-46-2

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one

InChI

InChI=1S/C11H15ClO/c1-5(12)11(13)10-8-6-2-3-7(4-6)9(8)10/h5-10H,2-4H2,1H3

InChI Key

YCXSKBGZILUTPP-UHFFFAOYSA-N

SMILES

CC(C(=O)C1C2C1C3CCC2C3)Cl

Canonical SMILES

CC(C(=O)C1C2C1C3CCC2C3)Cl

Synonyms

1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9CI)

Origin of Product

United States

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